Home > Products > Screening Compounds P135828 > Lopinavir Metabolite M-3/M-4
Lopinavir Metabolite M-3/M-4 - 357275-54-8

Lopinavir Metabolite M-3/M-4

Catalog Number: EVT-273690
CAS Number: 357275-54-8
Molecular Formula: C37H48N4O6
Molecular Weight: 644.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A major metabolite of Lopinavir.
Lopinavir M-3/M-4 is a Lopinavir secondary metabolite.
Synthesis Analysis

Methods of Synthesis

The synthesis of Lopinavir Metabolite M-3/M-4 involves several chemical methods that mimic the metabolic pathways observed in vivo. Common synthetic routes include:

  1. Hydroxylation: Introduction of hydroxyl groups to the parent compound.
  2. Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
  3. Purification: Use of chromatographic techniques to isolate the desired metabolite.

These methods allow for the production of M-3/M-4 for research and therapeutic applications. The industrial production of this compound is less common due to its primary use in research settings, but laboratory methods can be scaled up for larger production .

Molecular Structure Analysis

Structural Data

Lopinavir Metabolite M-3/M-4 has a molecular formula of C37H48N4O6C_{37}H_{48}N_{4}O_{6} and a molecular weight of approximately 644.80g/mol644.80\,g/mol. The structural modifications at the C-4 position distinguish these metabolites from other compounds and are critical for their biological activity .

Chemical Reactions Analysis

Types of Reactions

Lopinavir Metabolite M-3/M-4 undergoes several types of chemical reactions, including:

  1. Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
  2. Substitution: Replacement of functional groups with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed from these reactions include various hydroxylated and oxidized derivatives, which are essential for studying the metabolic pathways and pharmacological effects of Lopinavir .

Mechanism of Action

Lopinavir Metabolite M-3/M-4 exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the enzyme, these metabolites prevent the cleavage of viral polyproteins, thereby inhibiting viral replication and leading to the production of immature, non-infectious viral particles .

Physical and Chemical Properties Analysis

Physical Properties

Lopinavir Metabolite M-3/M-4 is characterized by its high purity levels (≥98%) and stability (≥1 year). It is soluble in various organic solvents but specific solubility data should be referred to in product specifications.

Chemical Properties

The compound has notable interactions with cytochrome P450 enzymes during its metabolism and exhibits significant pharmacological activity due to its structural characteristics that allow it to effectively inhibit HIV protease .

Applications

Lopinavir Metabolite M-3/M-4 has several scientific research applications, including:

  1. Chemistry: Used to study metabolic pathways and chemical properties related to Lopinavir.
  2. Biology: Helps understand biological effects and interactions within cellular systems.
  3. Medicine: Involved in pharmacokinetic and pharmacodynamic studies aimed at optimizing therapeutic use.
  4. Industry: Utilized in developing analytical methods for detecting and quantifying Lopinavir and its metabolites .

This detailed overview highlights the significance of Lopinavir Metabolite M-3/M-4 in both research and therapeutic contexts, emphasizing its role in understanding HIV treatment dynamics and drug metabolism.

Biosynthesis and Metabolic Pathways of Lopinavir Metabolite M-3/M-4

Role of Cytochrome P450 Enzymes in Oxidative Metabolism of Lopinavir

The oxidative metabolism of lopinavir, including the critical hydroxylation step producing M-3 and M-4, is exclusively mediated by enzymes of the CYP3A subfamily. Comprehensive studies using human liver microsomes (HLM) and recombinant cDNA-expressed human P450 isoforms have demonstrated that CYP3A4 and, to a lesser extent, CYP3A5 are solely responsible for the generation of these metabolites [4] [6] [10]. No other major human CYP isoforms (including CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP2E1) contribute significantly to lopinavir's primary oxidative pathways [4] [6].

Table 1: Contribution of CYP Isoforms to Lopinavir Metabolite Formation

CYP IsoformContribution to M-3/M-4 FormationContribution to Overall Lopinavir Metabolism
CYP3A4Primary enzyme (>80%)Major contributor (>90%)
CYP3A5Minor contributor (<20%)Minor contributor
CYP2C8None DetectedNone Detected
CYP2D6None DetectedNone Detected
Other CYPsNone DetectedNone Detected

Ritonavir, invariably co-administered with lopinavir clinically, acts as a potent mechanism-based inhibitor of CYP3A4 and CYP3A5. It profoundly suppresses the formation of M-3, M-4, and other oxidative metabolites (like M-1, the 4-oxo metabolite) by irreversibly inactivating the CYP3A enzymes responsible [4] [6] [10]. This inhibition is a cornerstone of ritonavir's "boosting" effect, drastically reducing lopinavir's first-pass metabolism and systemic clearance, thereby elevating and sustaining therapeutic plasma concentrations of the parent drug. Studies incubating lopinavir with HLMs demonstrated that co-incubation with low micromolar concentrations of ritonavir (2 µM) led to near-complete suppression (>90%) of M-3/M-4 formation [4] [6]. The inactivation mechanisms involve metabolic intermediate complex (MIC) formation with the heme iron, strong ligation of unmodified ritonavir, potential heme destruction, and possibly covalent adduct formation with the apoprotein, creating a functionally redundant and potent inhibitory effect [10].

Stereochemical Specificity of Hydroxylation Reactions Generating M-3/M-4

The generation of M-3 and M-4 metabolites exemplifies the stereoselectivity inherent in CYP3A-mediated metabolism. The hydroxylation occurs specifically at the C-4 position of lopinavir's tetrahydrofuran moiety, a prochiral center. This reaction yields two distinct diastereomeric products, M-3 and M-4, which are C-4 epimers differing only in the absolute configuration (R or S) of the newly introduced hydroxyl group [3] [6] [7]. The chemical names reflect this stereochemistry: M-3/M-4 are collectively termed 4RS-hydroxy Lopinavir, indicating the racemic nature of the hydroxylation at that carbon [3].

Table 2: Stereochemical Characteristics of Lopinavir M-3/M-4 Metabolites

MetaboliteChemical DesignationStereochemistry at C-4Relative Abundance in HLM (Approx.)
M-3(4R)-Hydroxy-lopinavir (or 4S)R (or S) *~55-60% of combined M-3/M-4
M-4(4S)-Hydroxy-lopinavir (or 4R)S (or R) *~40-45% of combined M-3/M-4
M-14-Oxo-lopinavirKetone (No Chiral Center)Major Metabolite

Note: The absolute configuration (R or S) for M-3 vs M-4 is not always consistently assigned in the literature, but they are definitively epimers of each other [3] [6] [7].

The ratio of M-3 to M-4 formed in vitro (typically close to 1:1, suggesting limited stereochemical preference by CYP3A4/5 for this specific hydroxylation) and their distinct physicochemical properties imply potentially different rates of further metabolism (e.g., conjugation via UGTs) or clearance pathways, although detailed comparative pharmacokinetics of the individual epimers in vivo are less well documented than their combined presence. The synthesis and isolation of pure M-3 and M-4 standards have been achieved, confirming their structures and enabling specific analytical detection [3] [7].

Comparative Analysis of Major vs. Minor Metabolite Formation Pathways

Lopinavir metabolism in humans is dominated by oxidative pathways mediated by CYP3A4/5, with M-1 (4-oxo-lopinavir), M-3, and M-4 constituting the major primary metabolites observed in plasma and in vitro systems like HLMs [2] [4] [6]. While M-1 is often cited as the most abundant oxidative metabolite, M-3 and M-4 together consistently represent a very significant fraction, frequently described collectively as major metabolites alongside M-1 [6] [7]. Twelve metabolites have been identified in vitro, but M-1, M-3, and M-4 are the predominant species detected in human plasma after administration of lopinavir/ritonavir [2] [8].

Compared to these major oxidative metabolites (M-1, M-3, M-4), other pathways are quantitatively minor. These include:

  • Further oxidation products of M-1, M-3, or M-4.
  • Hydroxylation at other aliphatic positions on the molecule.
  • N-dealkylation or cleavage products.
  • Potential pathways involving bioactivation to reactive intermediates (trapped as GSH or semicarbazide conjugates in specialized in vitro studies), although these are not major circulating metabolites under normal therapeutic conditions with ritonavir boosting [4].

The critical influence of ritonavir co-administration must be emphasized. Without ritonavir inhibition, lopinavir undergoes extremely rapid and extensive first-pass metabolism primarily via CYP3A4/5, leading to low bioavailability (~25%). This metabolism generates M-1, M-3, M-4, and other oxidative products. Ritonavir co-administration potently inhibits this process, dramatically reducing the formation clearance of all primary oxidative metabolites, including M-3 and M-4. Consequently, while M-3 and M-4 are major metabolites in vitro or in the absence of inhibition, their circulating levels under therapeutic conditions (with ritonavir) are significantly suppressed relative to the parent drug, which becomes the overwhelmingly dominant species in plasma [2] [4] [6]. This suppression is a direct consequence of the successful inhibition of their biosynthetic pathway by ritonavir.

Kinetic Modeling of M-3/M-4 Biotransformation in Hepatic Microsomes

The formation kinetics of M-3 and M-4 from lopinavir have been characterized primarily using human liver microsomes (HLM). These studies confirm that the reaction follows Michaelis-Menten kinetics, indicative of a typical enzymatic biotransformation process mediated by CYP3A4/5 [4] [6].

Key kinetic parameters derived from HLM incubations include:

  • Michaelis Constant (Kₘ): Represents the substrate concentration at which the reaction velocity is half of Vₘₐₓ. While exact published values specifically for M-3 or M-4 formation are less commonly reported than for overall lopinavir disappearance, studies indicate kinetics consistent with moderate to high affinity binding within the CYP3A4 active site. Values for overall lopinavir oxidative metabolism are typically in the low micromolar range (e.g., reported Kₘ ~ 5-15 µM for total metabolite formation) [6]. Given M-3/M-4 are major products, their formation Kₘ values are expected to be similar.
  • Maximum Velocity (Vₘₐₓ): Represents the maximum rate of metabolite formation when the enzyme is saturated with substrate. Vₘₐₓ values are highly dependent on the specific microsomal preparation (CYP3A4 content and activity). Studies report measurable rates of M-3/M-4 formation in HLMs, significantly exceeding the formation rates of minor metabolites [4] [6].
  • Intrinsic Clearance (CLᵢₙₜ): Defined as Vₘₐₓ / Kₘ, this parameter estimates the inherent metabolic capacity of the enzyme system towards substrate conversion to a specific metabolite, independent of concentration. The CLᵢₙₜ for the formation of M-3 and M-4 collectively represents a substantial portion of the total oxidative intrinsic clearance of lopinavir in the absence of inhibitors [6].

Table 3: Kinetic Parameters of Lopinavir Metabolite Formation in Human Liver Microsomes (Representative Ranges)

Kinetic ParameterDefinitionValue Range (Estimated for M-3/M-4)Impact of Ritonavir
Kₘ (µM)Michaelis Constant (Affinity)Low micromolar (e.g., ~5-15 µM) *No direct effect on Kₘ (Mechanism-Based)
Vₘₐₓ (pmol/min/mg)Maximum Velocity (Capacity)Significant (Major Metabolite Pathway)Profound Reduction (>90% at 2µM RTV)
CLᵢₙₜ (µL/min/mg)Intrinsic Clearance (Vₘₐₓ/Kₘ)High (Major Pathway)Profound Reduction (>90% at 2µM RTV)

Note: Specific published Kₘ values solely for M-3 or M-4 formation are scarce; values reflect general lopinavir oxidative metabolism kinetics where M-3/M-4 are major products [4] [6].

Kinetic modeling incorporating ritonavir inhibition is complex due to its mechanism-based (time-dependent) nature. Models must account for the irreversible inactivation of CYP3A4/5 by ritonavir, leading to a progressive loss of metabolic capacity over time, not merely reversible competition. This results in a significant, concentration-dependent, and often long-lasting suppression of the formation rates (Vₘₐₓ) of M-3, M-4, and other CYP3A-dependent metabolites [4] [6] [10]. Population pharmacokinetic models for lopinavir/ritonavir often incorporate this mechanism-based inhibition to accurately predict lopinavir (and potentially metabolite) concentrations [9]. These models confirm that ritonavir's primary boosting effect is achieved through drastic reduction of the intrinsic clearance (CLᵢₙₜ) of lopinavir via inhibition of its CYP3A-mediated oxidative pathways, including M-3/M-4 formation.

Table 4: Key Chemical Identifiers of Lopinavir Metabolite M-3/M-4

Chemical PropertyValue
Chemical Names4RS-Hydroxy Lopinavir; Lopinavir Metabolite M-3/M-4
CAS Registry Number357275-54-8
Molecular FormulaC₃₇H₄₈N₄O₆
Molecular Weight644.80 g/mol
Accurate Mass644.3574 g/mol
Structure TypeDiastereomeric Metabolites (Epimers at C-4 Hydroxyl)
Parent DrugLopinavir (C₃₇H₄₈N₄O₅, MW 628.80)
Synthesis ReferenceSynthesis and antiviral activities of the major metabolites... [7]
Commercial ReferenceTRC-L469490 (LGC Standards) [3]

Properties

CAS Number

357275-54-8

Product Name

Lopinavir Metabolite M-3/M-4

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide

Molecular Formula

C37H48N4O6

Molecular Weight

644.8 g/mol

InChI

InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29-,30-,31-,32?,34-/m0/s1

InChI Key

HECSHMHYHYDFLR-AILSMDFESA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O

Solubility

Soluble in DMSO

Synonyms

Lopinavir M-3/M-4; Lopinavir Metabolite M-3/M-4

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(NC4=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.